C22 Ceramide

Catalog No.
S1949039
CAS No.
27888-44-4
M.F
C40H79NO3
M. Wt
622.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C22 Ceramide

CAS Number

27888-44-4

Product Name

C22 Ceramide

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide

Molecular Formula

C40H79NO3

Molecular Weight

622.1 g/mol

InChI

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1

InChI Key

KEPQASGDXIEOIL-GLQCRSEXSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Solubility

Insoluble

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
  • Investigating Sphingolipid Metabolism

    N-DS can be used as a substrate or tool molecule in studies exploring sphingolipid metabolism. By observing cellular uptake and processing of N-DS, researchers can gain insights into the enzymes and pathways involved in sphingolipid biosynthesis and degradation. Source: Sphingolipid Metabolism and Cell Signaling in Disease, Werner et al. 2000: )

  • Studying Sphingolipid-Related Diseases

    Since ceramides play a role in various cellular processes, abnormal ceramide metabolism is implicated in several diseases. N-DS may serve as a research tool to investigate these diseases. For instance, researchers might examine how N-DS interacts with cells affected by Niemann-Pick disease, a lysosomal storage disorder linked to ceramide buildup. Source: Niemann-Pick Disease Type C Caused by Mutations in NPC1 Affects Sphingolipid Metabolism but Not Cholesterol Trafficking, Lloyd et al. 1999: )

  • Developing Therapeutic Strategies

    Understanding the role of N-DS in cellular processes might lead to the development of novel therapeutic strategies. Researchers might explore if manipulating N-DS levels or using it as a base for designing ceramide-based drugs could be beneficial for treating conditions associated with ceramide imbalance.

C22 ceramide, also known as N-behenoyl-D-erythro-sphingosine, is a type of sphingolipid characterized by a long-chain fatty acid (behenic acid) attached to a sphingoid base. Its chemical structure comprises a sphingosine backbone with a 22-carbon fatty acyl chain, contributing to its unique properties and biological functions. C22 ceramide plays a crucial role in cellular signaling and membrane integrity, influencing various physiological processes such as apoptosis, inflammation, and cell differentiation .

  • Cell signaling: N-Docosanoylsphingosine or its metabolites like sphingosine-1-phosphate can act as signaling molecules involved in cell proliferation, differentiation, and survival.
  • Membrane stability: The amphipathic nature of N-docosanoylsphingosine helps maintain the structural integrity of cell membranes [].

C22 ceramide is synthesized through the action of ceramide synthases, enzymes that catalyze the condensation of sphingosine and fatty acyl-CoA. The specific enzyme responsible for synthesizing C22 ceramide is ceramide synthase 2, which demonstrates high specificity for long-chain acyl-CoA substrates . The general reaction can be summarized as follows:

  • Condensation: Sphingosine + Fatty Acyl-CoA → C22 Ceramide + CoA
  • Hydrolysis: C22 Ceramide can undergo hydrolysis to form sphingosine and free fatty acids.

Additionally, C22 ceramide can participate in various metabolic pathways, including conversion to other sphingolipids or degradation through sphingomyelinase activity .

C22 ceramide exhibits several biological activities that are critical for maintaining cellular homeostasis. It is involved in:

  • Apoptosis: C22 ceramide promotes mitochondrial outer membrane permeabilization, facilitating the release of pro-apoptotic factors .
  • Cell Signaling: It acts as a second messenger in signaling pathways that regulate cell growth, differentiation, and stress responses .
  • Inflammation: Elevated levels of C22 ceramide have been associated with inflammatory responses and can influence the activation of immune cells .

C22 ceramide can be synthesized through various methods:

  • Enzymatic Synthesis: The primary method involves the action of ceramide synthases in mammalian cells, specifically CerS2, which catalyzes the reaction using sphingosine and behenoyl-CoA .
  • Chemical Synthesis: Laboratory synthesis may involve coupling reactions between sphingosine derivatives and fatty acyl chlorides or acids under controlled conditions.
  • Extraction from Natural Sources: C22 ceramide can also be isolated from biological tissues or cultured cells where it is naturally produced.

C22 ceramide has several applications across various fields:

  • Cosmetics: It is used in skincare formulations for its moisturizing properties and ability to restore skin barrier function.
  • Pharmaceuticals: Research indicates potential therapeutic roles in cancer treatment due to its pro-apoptotic effects on tumor cells .
  • Nutraceuticals: C22 ceramide is explored for its health benefits in dietary supplements aimed at improving skin health and metabolic functions.

Research into the interactions of C22 ceramide with other biomolecules reveals its complex role in cellular metabolism:

  • Protein Interactions: C22 ceramide can modulate the activity of various proteins involved in apoptosis and cell signaling pathways.
  • Membrane Dynamics: It influences membrane fluidity and integrity, affecting how cells respond to external stimuli.
  • Metabolic Interplay: Studies indicate that changes in C22 ceramide levels can affect lipid metabolism and insulin sensitivity, highlighting its role in metabolic disorders .

C22 ceramide shares structural and functional similarities with other long-chain ceramides but is unique due to its specific acyl chain length and biological effects. Here are some similar compounds:

Compound NameAcyl Chain LengthUnique Characteristics
C16 Ceramide16 carbonsShorter chain; more abundant in skin lipids
C18 Ceramide18 carbonsCommonly found; involved in cellular signaling
C24 Ceramide24 carbonsLonger chain; associated with specific physiological roles
DihydroceramidesVariableReduced unsaturation; different biological activities

C22 ceramide's longer acyl chain contributes to its distinct physical properties and biological activities compared to these other compounds. Its specific role in apoptosis and inflammation further distinguishes it within the class of sphingolipids .

Physical Description

Solid

XLogP3

16.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

621.60599538 g/mol

Monoisotopic Mass

621.60599538 g/mol

Heavy Atom Count

44

UNII

QMP7UK77DD

Wikipedia

N-docosanoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Modify: 2023-08-16

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